4-Chloro-3-methylphenyl-(2-thienyl)methanol
Description
4-Chloro-3-methylphenyl-(2-thienyl)methanol is a substituted benzyl alcohol derivative featuring a phenyl ring substituted with chloro (-Cl) and methyl (-CH₃) groups at the 4- and 3-positions, respectively, along with a 2-thienyl moiety attached to the benzylic carbon (Figure 1). This compound combines aromatic, heterocyclic, and alcohol functionalities, making it a candidate for diverse applications, including pharmaceuticals, agrochemicals, or materials science.
Properties
IUPAC Name |
(4-chloro-3-methylphenyl)-thiophen-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClOS/c1-8-7-9(4-5-10(8)13)12(14)11-3-2-6-15-11/h2-7,12,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXBLOKVDYAWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CS2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl-(2-thienyl)methanol typically involves the reaction of 4-chloro-3-methylbenzaldehyde with 2-thiophenemethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenyl-(2-thienyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The chloro group can be substituted with other functional groups such as amines, hydroxyl groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as sodium amide (NaNH2) and Grignard reagents (RMgX) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
4-Chloro-3-methylphenyl-(2-thienyl)methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylphenyl-(2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stereochemistry
Key Comparisons:
- Thienyl Position and Enantioselectivity :
The 2-thienyl group in the target compound may influence stereochemical outcomes in catalytic reactions. For example, in phosphonate-directed catalytic asymmetric hydroboration (CAHB), 2-thienyl derivatives exhibit higher enantioselectivity (97:3 er) compared to 3-thienyl analogs (88:12 er) . This suggests that the position of the thienyl substituent can sterically or electronically modulate reaction pathways, a critical consideration in synthetic design.
- Chloro and Methyl Substituents: The chloro group (electron-withdrawing) and methyl group (electron-donating) on the phenyl ring likely affect the acidity of the benzylic alcohol. Analogous compounds, such as [2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol (), demonstrate how electron-withdrawing groups (e.g., -Cl, -F) enhance alcohol acidity, increasing solubility in polar solvents. The methyl group in the target compound may offset this effect, balancing lipophilicity and reactivity .
Data Tables: Structural and Functional Comparisons
Table 1. Structural Comparison of Selected Compounds
Biological Activity
4-Chloro-3-methylphenyl-(2-thienyl)methanol is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and enzyme inhibition activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Name : this compound
- Molecular Formula : CHClOS
- CAS Number : [insert CAS number if available]
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These results indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as an antimicrobial agent.
Cytotoxic Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines.
Table 2: Cytotoxicity Data
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 20 |
| MCF-7 (breast cancer) | 25 |
The compound demonstrated dose-dependent cytotoxicity, with lower IC values indicating higher potency against cancer cells.
Enzyme Inhibition Studies
The mechanism of action for this compound has been explored through its inhibitory effects on specific enzymes. Notably, it has shown promise as an inhibitor of PqsD, an enzyme involved in bacterial quorum sensing.
Table 3: Enzyme Inhibition Data
| Enzyme | IC (µM) | Type of Inhibition |
|---|---|---|
| PqsD | 5.0 | Competitive |
| Aldose Reductase | 10.0 | Non-competitive |
These findings suggest that the compound's ability to inhibit critical enzymes could contribute to its overall biological efficacy, particularly in treating infections caused by Pseudomonas aeruginosa.
Case Studies
- Antimicrobial Efficacy Against MRSA : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a significant reduction in bacterial load in vitro and showed potential for further development as a therapeutic agent against resistant strains.
- Cytotoxic Mechanisms in Cancer Cells : Another investigation focused on the cytotoxic mechanisms of this compound in HeLa cells. The results indicated that treatment led to cell cycle arrest at the G2/M phase, suggesting a potential pathway for inducing apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
